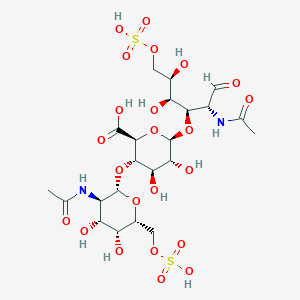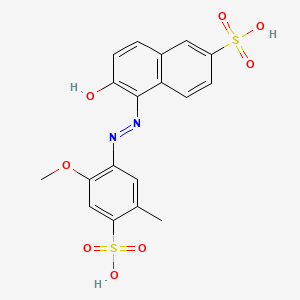
Thiamphenicol glycinate
Vue d'ensemble
Description
Le thiamphénicol glycinate est un dérivé du thiamphénicol, un antibiotique à large spectre. Il est principalement utilisé dans le traitement des infections bactériennes, en particulier celles causées par Streptococcus pneumoniae résistant à la pénicilline, Staphylococcus aureus souches VISA, et des agents pathogènes atypiques tels que Mycoplasma pneumoniae et Chlamydia pneumoniae . Le thiamphénicol glycinate est souvent utilisé sous sa forme chlorhydrate pour l'administration parentérale .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le thiamphénicol glycinate peut être synthétisé en faisant réagir du thiamphénicol avec de la glycine en présence d'un solvant organique. La réaction implique généralement l'utilisation de méthanol comme solvant, suivie d'un séchage de la solution pour obtenir le produit final .
Méthodes de production industrielle : Dans les milieux industriels, le thiamphénicol glycinate est produit par une voie synthétique similaire, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le thiamphénicol glycinate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes, tandis que la réduction peut conduire à la formation d'alcools .
4. Applications de la recherche scientifique
Le thiamphénicol glycinate a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans les études de synthèse et de modification d'antibiotiques.
Biologie : Il est utilisé dans les études des mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.
Médecine : Il est utilisé dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes à la pénicilline et à la méthicilline.
Industrie : Il est utilisé dans la production d'antibiotiques vétérinaires et dans le traitement des infections chez le bétail
5. Mécanisme d'action
Le thiamphénicol glycinate exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomique 50S, empêchant la formation de liaisons peptidiques et inhibant ainsi la croissance et la réplication des bactéries . Ce mécanisme est similaire à celui du chloramphénicol, mais le thiamphénicol glycinate est plus puissant et a un spectre d'activité plus large .
Composés similaires :
Chloramphénicol : Le thiamphénicol glycinate est un analogue méthyl-sulfonyle du chloramphénicol et a un spectre d'activité similaire mais est 2,5 à 5 fois plus puissant.
Florfénicol : Un autre dérivé du thiamphénicol, utilisé principalement en médecine vétérinaire.
Unicité : Le thiamphénicol glycinate est unique en raison de sa puissance accrue et de son spectre d'activité plus large par rapport au chloramphénicol. De plus, il n'a pas été associé à une anémie aplasique, un effet secondaire grave lié au chloramphénicol .
Applications De Recherche Scientifique
Thiamphenicol glycinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is used in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by penicillin-resistant and methicillin-resistant strains.
Industry: It is used in the production of veterinary antibiotics and in the treatment of infections in livestock
Mécanisme D'action
Thiamphenicol glycinate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth and replication of bacteria . This mechanism is similar to that of chloramphenicol, but this compound is more potent and has a broader spectrum of activity .
Comparaison Avec Des Composés Similaires
Chloramphenicol: Thiamphenicol glycinate is a methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity but is 2.5 to 5 times as potent.
Florfenicol: Another derivative of thiamphenicol, used primarily in veterinary medicine.
Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity compared to chloramphenicol. Additionally, it has not been associated with aplastic anemia, a serious side effect linked to chloramphenicol .
Propriétés
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21)/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGKHLVPQHMHGQ-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048326 | |
| Record name | Thiamphenicol glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-92-2 | |
| Record name | Thiamphenicol glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamphenicol glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAMPHENICOL AMINOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5H94CY6V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















